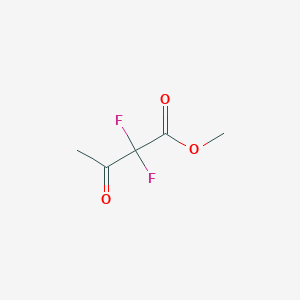

Methyl 2,2-difluoro-3-oxobutanoate

Description

Significance of Fluorinated Organic Compounds in Chemical Science

Fluorinated organic compounds play a crucial role across the spectrum of chemical and life sciences. alfa-chemistry.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is largely due to the high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the relatively small size of the fluorine atom. alfa-chemistry.comwikipedia.org The carbon-fluorine bond is the strongest in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. alfa-chemistry.comwikipedia.org

These unique characteristics have led to the widespread application of fluorinated compounds in numerous fields. In medicinal chemistry, it is estimated that approximately 20% of all pharmaceuticals contain fluorine. alfa-chemistry.comwikipedia.org The incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target enzymes or receptors. nih.govyoutube.com Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) and the antibiotic ciprofloxacin. alfa-chemistry.com

In materials science, fluorinated polymers, such as Teflon, are prized for their high thermal stability, chemical resistance, and low friction coefficients. acs.org They are utilized in a range of applications from non-stick coatings to membranes in fuel cells. alfa-chemistry.comacs.org Furthermore, fluorinated compounds are integral to the development of agrochemicals, with over half of these products containing carbon-fluorine bonds, leading to enhanced efficacy and selectivity. wikipedia.orgyoutube.com

Overview of Methyl 2,2-difluoro-3-oxobutanoate as a Research Target

This compound (C₅H₆F₂O₃) is a specific fluorinated compound that serves as a key intermediate in organic synthesis. Its structure, which combines a difluorinated carbon center with a β-keto ester moiety, provides a unique platform for a variety of chemical transformations. Researchers are particularly interested in this compound for its potential as a building block in the synthesis of more complex fluorinated molecules for pharmaceutical and agrochemical applications.

The presence of the two fluorine atoms significantly influences the reactivity of the adjacent carbonyl and ester groups. This makes it a versatile reagent for introducing the difluoromethyl group into various molecular scaffolds. The compound undergoes a range of reactions, including nucleophilic substitutions, reductions, and condensations, allowing for the creation of diverse and novel chemical entities.

Historical Context of Research on β-Keto Esters and Fluorinated Analogues

The study of β-keto esters, such as methyl acetoacetate, has a long and rich history in organic chemistry, dating back to the 19th century. These compounds are valued for their synthetic versatility, largely due to the reactivity of the methylene (B1212753) group positioned between two carbonyl groups. This has made them central to many classic organic reactions, including the acetoacetic ester synthesis for the preparation of ketones.

The exploration of fluorinated analogues of β-keto esters is a more recent development, driven by the growing importance of organofluorine chemistry. crossref.org Early research in this area focused on developing methods for the selective introduction of fluorine atoms into the β-keto ester framework. A significant advancement in this field was the development of catalytic enantioselective fluorination methods, which allow for the controlled synthesis of chiral fluorinated compounds. researchgate.net These methods have been crucial for accessing stereochemically defined building blocks for drug discovery and development. researchgate.net The investigation into the unique reactivity and potential applications of fluorinated β-keto esters like this compound continues to be an active and evolving area of chemical research. crossref.org

Interactive Data Tables

Physical and Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | C₅H₆F₂O₃ | 152.10 | 50/7mm | 1.1 |

| Ethyl 2,2-difluoro-3-oxobutanoate | C₆H₈F₂O₃ | 166.12 | - | - |

| Methyl 2,2-difluoro-3-oxopentanoate | C₆H₈F₂O₃ | 166.12 | 50/7mm | 1.1 |

| Methyl 2-methyl-3-oxobutanoate | C₆H₁₀O₃ | 130.14 | - | - |

| Methyl 2-oxobutanoate | C₅H₈O₃ | 116.12 | - | - |

Compound Identifiers

| Compound Name | CAS Number | InChI Key |

| This compound | N/A | - |

| Ethyl 2,2-difluoro-3-oxobutanoate | 2266-48-0 | - |

| Methyl 2,2-difluoro-3-oxopentanoate | 196202-01-4 | RCFKIGITIBNPQE-UHFFFAOYSA-N |

| Methyl 2-methyl-3-oxobutanoate | 17094-21-2 | NDTWZHURUDSPQV-UHFFFAOYSA-N |

| Methyl 2-oxobutanoate | 3952-66-7 | XPIWVCAMONZQCP-UHFFFAOYSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C5H6F2O3 |

|---|---|

Molecular Weight |

152.10 g/mol |

IUPAC Name |

methyl 2,2-difluoro-3-oxobutanoate |

InChI |

InChI=1S/C5H6F2O3/c1-3(8)5(6,7)4(9)10-2/h1-2H3 |

InChI Key |

FKTACQOHGWVDKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)OC)(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Methyl 2,2 Difluoro 3 Oxobutanoate

Nucleophilic Reactions Involving the β-Keto Ester Moiety

The β-keto ester functionality in methyl 2,2-difluoro-3-oxobutanoate is the primary site for nucleophilic reactions. The electron-withdrawing nature of the ester and the gem-difluoro groups plays a crucial role in the reactivity of the adjacent carbons and the carbonyl groups.

Enolate Formation and Reactivity

Enolates are critical intermediates in the chemistry of carbonyl compounds. masterorganicchemistry.comlibretexts.org They are typically formed by the deprotonation of the α-carbon. masterorganicchemistry.com In the case of this compound, the presence of two electron-withdrawing fluorine atoms at the α-position precludes the formation of a traditional enolate at this site. However, enolate-type reactivity can be observed at the γ-carbon.

The acidity of protons on the carbon adjacent to a carbonyl group is a key factor in enolate formation. libretexts.org The resulting enolate anion is stabilized by resonance, delocalizing the negative charge onto the oxygen atom. masterorganicchemistry.com For β-dicarbonyl compounds, the acidity of the α-proton is enhanced due to the stabilization of the conjugate base by two carbonyl groups. masterorganicchemistry.com While this compound lacks an α-proton, its structural features allow for alternative modes of reactivity that generate difluoroenolate equivalents. nih.gov

Aldol-Type Condensations and Krapcho Decarboxylation

A significant reaction pathway for α,α-difluoro-β-keto esters is the decarboxylative aldol (B89426) reaction. nih.gov This process generates a difluoroenolate intermediate through a Krapcho-type decarboxylation, which then participates in an aldol addition with a carbonyl compound. nih.gov

The Krapcho decarboxylation is a chemical reaction that removes an ester group, typically from compounds with a β-electron-withdrawing group. wikipedia.orgyoutube.com The reaction is often carried out in a dipolar aprotic solvent like DMSO at elevated temperatures, with a salt such as lithium chloride to facilitate the reaction. wikipedia.orgchem-station.com The mechanism involves the nucleophilic attack of a halide ion on the methyl group of the ester, followed by decarboxylation to yield a carbanion intermediate. wikipedia.org

In a study utilizing ytterbium triflate (Yb(OTf)₃) as a promoter, it was demonstrated that ethyl 2,2-difluoro-3-oxobutanoate can undergo a Krapcho decarboxylation to generate a difluoroenolate. nih.gov This intermediate subsequently reacts with various aldehydes in a one-pot procedure to afford the corresponding aldol products. nih.gov This method provides an efficient route to α,α-difluoro-β-hydroxy ketones.

Table 1: Yb(OTf)₃-Promoted Decarboxylative Aldol Reaction of Ethyl 2,2-difluoro-3-oxobutanoate with Various Aldehydes nih.gov

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | 1,1-Difluoro-3-hydroxy-3-phenyl-2-butanone | 85 |

| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1,1-difluoro-3-hydroxy-2-butanone | 82 |

| 4-Methoxybenzaldehyde | 1,1-Difluoro-3-hydroxy-3-(4-methoxyphenyl)-2-butanone | 78 |

| 2-Naphthaldehyde | 1,1-Difluoro-3-hydroxy-3-(naphthalen-2-yl)-2-butanone | 80 |

| Cinnamaldehyde | 1,1-Difluoro-3-hydroxy-5-phenyl-1-penten-2-one | 75 |

This table illustrates the scope of the decarboxylative aldol reaction with respect to the aldehyde coupling partner.

Electrophilic Transformations and Derivatization

The electron-rich centers in this compound, such as the carbonyl oxygens and the π-system of the enol form, can react with electrophiles.

Reactions with Difluorocarbene Precursors

Research has shown that certain fluorinated compounds can serve as precursors for difluorocarbene (:CF₂). For instance, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) has been identified as an efficient source of difluorocarbene under specific conditions. researchgate.net While this compound itself is not typically used as a difluorocarbene precursor, it can potentially react with difluorocarbenes generated from other sources. The electron-deficient nature of difluorocarbene would likely lead to reactions at the most nucleophilic sites of the molecule, such as the enolate form.

Functionalization of the Fluorinated Carbon Center

The carbon-fluorine bond is exceptionally strong, making the direct functionalization of the difluorinated carbon center challenging. However, reactions that proceed through radical intermediates or involve highly reactive electrophiles can sometimes enable the transformation of such centers. The introduction of the CF₂H group is of interest in medicinal chemistry as it can act as a lipophilic hydrogen bond donor. cas.cn While direct functionalization of the CF₂ group in this compound is not widely reported, related strategies for difluoromethylation often involve the use of reagents like [difluoro(phenylthio)methyl]trimethylsilane. cas.cn

Cycloaddition and Cyclocondensation Reactions

The presence of both a ketone and an ester group, along with the potential for enolization, suggests that this compound could participate in various cycloaddition and cyclocondensation reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. dtu.dkresearchgate.net Dienophiles in these reactions are typically electron-deficient alkenes. The enol form of this compound could potentially act as a dienophile, although its reactivity would be influenced by the fluorine atoms.

[3+2] Cycloaddition reactions are also a possibility, particularly with 1,3-dipoles, to form five-membered heterocyclic rings. uchicago.eduresearchgate.netmaxapress.com For instance, the reaction of related β-diazo-α,α-difluoromethylphosphonates with α,β-unsaturated esters proceeds via a [3+2] cycloaddition to yield difluoromethylene phosphonate-containing pyrazolines. researchgate.net Similar reactivity could be explored for this compound with suitable 1,3-dipolar species.

Cyclocondensation reactions, which involve the formation of a ring and the elimination of a small molecule like water or methanol (B129727), are also conceivable. Reactions with bifunctional nucleophiles, such as hydrazines or hydroxylamine (B1172632), could lead to the formation of pyrazolone (B3327878) or isoxazolone derivatives, respectively.

Formation of Fluorinated Heterocyclic Systems

The gem-difluoro-β-ketoester scaffold of this compound makes it a valuable precursor for the synthesis of various fluorinated heterocyclic systems. The presence of two carbonyl groups at the 1- and 3-positions allows for condensation reactions with a range of binucleophiles, leading directly to the formation of stable aromatic and non-aromatic rings. These reactions are fundamental in medicinal and agrochemical research, where the introduction of a difluoromethylene group into a heterocyclic core can significantly modulate biological activity. nih.govresearchgate.net

The most common applications involve reactions with hydrazine (B178648) and its derivatives to form pyrazoles, and with hydroxylamine to yield isoxazoles. nih.govolemiss.edunih.gov In the case of pyrazole (B372694) synthesis, the reaction of a non-symmetrical β-dicarbonyl compound like this compound with a monosubstituted hydrazine can potentially lead to a mixture of regioisomers. cdnsciencepub.comresearchgate.net The reaction proceeds through the condensation of the binucleophile with the two electrophilic carbonyl centers of the diketone. researchgate.netbeilstein-journals.org The synthesis of fluorinated pyrazoles is of particular interest, as these motifs are present in numerous successful fungicides and pharmaceuticals. researchgate.netsci-hub.se

Similarly, the condensation with hydroxylamine provides access to fluorinated isoxazoles. organic-chemistry.org These five-membered heterocycles are also privileged structures in drug discovery. olemiss.edu The general synthetic strategy involves the cyclization of the diketone with hydroxylamine, which can be followed by further modifications. organic-chemistry.org The use of pre-fluorinated building blocks like this compound is often preferred over the direct fluorination of a pre-formed heterocycle, which can suffer from low regioselectivity and harsh reaction conditions. researchgate.netolemiss.edu

Table 1: Synthesis of Fluorinated Heterocycles from a Representative 2,2-Difluoro-β-dicarbonyl Compound

This table illustrates typical condensation reactions analogous to those expected for this compound, based on established syntheses with similar fluorinated precursors.

| Binucleophile | Resulting Heterocycle | Typical Conditions | Reference |

|---|---|---|---|

| Hydrazine | 4,4-Difluoropyrazole derivative | Reflux in alcohol (e.g., isopropanol) | researchgate.net |

| Phenylhydrazine | 1-Phenyl-4,4-difluoropyrazole derivative | Acid or base catalysis, heating | cdnsciencepub.com |

| Hydroxylamine | 4,4-Difluoroisoxazole derivative | Reaction in a suitable solvent, often with mild heating | olemiss.eduorganic-chemistry.org |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. beilstein-journals.orgbeilstein-journals.org this compound is an ideal candidate for such reactions, particularly in the synthesis of dihydropyrimidinones (DHPMs) and their thio-analogs via the Biginelli reaction. beilstein-journals.orgwikipedia.orgsigmaaldrich.com

The classical Biginelli reaction is a three-component condensation between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). wikipedia.orgsigmaaldrich.com When a fluorinated β-ketoester such as this compound is employed, the reaction yields dihydropyrimidinones containing a gem-difluorinated carbon center. researchgate.netchemrxiv.org These reactions are typically acid-catalyzed and can be promoted by either Brønsted or Lewis acids. wikipedia.org The resulting fluorinated DHPMs are of significant interest in the pharmaceutical industry. wikipedia.orgsigmaaldrich.com

Studies on the Biginelli reaction with fluorinated β-dicarbonyl compounds have shown that the reaction often results in the diastereoselective formation of a stable 4-hydroxy-hexahydropyrimidine intermediate, which can then be dehydrated under acidic conditions to furnish the final tetrahydropyrimidinone product. researchgate.net The choice of catalyst, such as Ytterbium (III) triflate, has been shown to be effective in driving the cyclocondensation. chemrxiv.orgbeilstein-journals.org

Table 2: Representative Biginelli Reaction for the Synthesis of Fluorinated Dihydropyrimidinones (DHPMs)

This table outlines the components and product of a typical Biginelli reaction using a fluorinated β-ketoester like this compound.

| Component 1 | Component 2 | Component 3 | Product Class | Catalyst Example | Reference |

|---|

Studies on Reaction Intermediates and Proposed Mechanisms

Elucidation of Difluoroenolate Chemistry

The reactivity of this compound is largely governed by the chemistry of its corresponding difluoroenolate. The enolate is readily generated by deprotonation of the α-carbon of the ester moiety, a position not substituted with fluorine. pressbooks.pub This enolate is a key reactive nucleophile in various carbon-carbon bond-forming reactions. nih.gov

Molecules bearing an α,α-difluoro-β-amino-carbonyl group are often assembled through the addition of difluoroenolates to imines in a Mannich-type reaction. nih.gov While difluoroenolates can be generated from several precursors, their in-situ generation from a β-dicarbonyl compound like this compound for subsequent reaction is a common strategy. nih.gov The presence of the electron-withdrawing fluorine atoms on the adjacent carbon influences the stability and nucleophilicity of the enolate.

In some synthetic approaches, difluoroenolates are generated in situ from pentafluoro-gem-diols using reagents like cesium fluoride (B91410). nih.gov These reactive nucleophiles are then trapped by electrophiles, such as imines generated concurrently from α-amidosulfones, to construct α,α-difluoro-β-amino ketones. nih.gov This highlights the utility of difluoroenolates as powerful intermediates in the synthesis of complex fluorinated molecules.

Mechanistic Pathways of Cascade Reactions

Cascade reactions, where a single event triggers a sequence of intramolecular transformations, are crucial for the efficient construction of complex cyclic systems from simple precursors like this compound. arkat-usa.orgresearchgate.netnih.gov

The synthesis of pyrazoles from β-diketones and hydrazines is a classic example of a cascade cyclocondensation. The generally accepted mechanism involves the initial attack of one of the hydrazine's nitrogen atoms on a carbonyl group of the diketone to form a carbinolamine intermediate. cdnsciencepub.comresearchgate.net This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, leading to a 3,5-dihydroxypyrazolidine intermediate. cdnsciencepub.comresearchgate.net This cyclic intermediate is typically unstable and undergoes dehydration to yield the final, stable aromatic pyrazole. cdnsciencepub.comresearchgate.net The dehydration of this dihydroxy intermediate is often the kinetically controlling step that determines the final regioisomeric ratio. cdnsciencepub.com

The Biginelli reaction also proceeds via a cascade mechanism, for which two primary pathways have been proposed: the "imine" mechanism and the "enamine" mechanism. chemrxiv.orgwikipedia.org In the context of fluorinated β-ketoesters, recent mechanistic investigations using ¹⁹F NMR spectroscopy suggest that the reaction preferentially proceeds through the enamine pathway. chemrxiv.org This stands in contrast to many non-fluorinated systems where the imine pathway (initial condensation of the aldehyde and urea) is thought to dominate. chemrxiv.orgwikipedia.org The proposed enamine mechanism involves the initial condensation of the urea/thiourea with the highly electrophilic ketone of the fluorinated ketoester. chemrxiv.org The inductive effect of the gem-difluoro group activates this ketone, making it more susceptible to nucleophilic attack than the aldehyde carbonyl. The resulting enamine intermediate then attacks the aldehyde, followed by cyclization and dehydration to form the final dihydropyrimidinone product. chemrxiv.org

Applications of Methyl 2,2 Difluoro 3 Oxobutanoate As a Versatile Building Block in Complex Organic Synthesis Research

Synthesis of Fluorinated Pharmaceuticals and Agro-Chemical Intermediates

The introduction of fluorine atoms into pharmacologically active molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity. Methyl 2,2-difluoro-3-oxobutanoate serves as a key starting material for the construction of various fluorinated scaffolds and heterocycles that are central to the development of new drugs and agrochemicals.

Construction of CF2-Containing Scaffolds

The difluoromethylene (CF2) group is a crucial pharmacophore in numerous modern pharmaceuticals and agrochemicals. The synthesis of 2,2-difluoro-1,3-dicarbonyl compounds, a class to which this compound belongs, is a fundamental step in building more complex CF2-containing molecular architectures. While direct fluorination of 1,3-dicarbonyl compounds can be challenging, with the second fluorination step often being slow, methods have been developed to efficiently synthesize these valuable synthons.

One general approach involves the direct fluorination of β-keto esters using elemental fluorine in the presence of a base like quinuclidine (B89598). This method facilitates the formation of the corresponding 2,2-difluoro-β-keto ester derivatives. Although this provides a general route, the specific application to this compound would be a post-synthesis purification rather than its direct formation from a non-fluorinated precursor. The inherent reactivity of this compound allows it to be a ready source for the CF2 unit in subsequent reactions.

Precursors for Fluorinated Heterocycles (e.g., Pyrazoles, Pyridines, Indolizines, Pyrimidinones)

The dual carbonyl functionality of this compound makes it an ideal precursor for condensation reactions with various dinucleophiles to form a range of fluorinated heterocycles.

Pyrazoles: Fluorinated pyrazoles are a prominent class of compounds in agrochemical and pharmaceutical research. The reaction of β-keto esters with hydrazine (B178648) derivatives is a classical and effective method for pyrazole (B372694) synthesis. nih.gov While direct examples with this compound are not extensively detailed in readily available literature, the general methodology is highly applicable. For instance, the condensation of a related difluorinated β-keto ester with hydrazine sulfate (B86663) has been shown to produce the corresponding fluorinated pyrazole in high yield. nih.gov

Pyridines: The synthesis of fluorinated pyridines can be achieved through various strategies, often involving the cyclocondensation of β-dicarbonyl compounds. While specific examples detailing the use of this compound in pyridine (B92270) synthesis are not prevalent, related methodologies suggest its potential. For example, a process for preparing pyridinyl mono-fluorinated beta-keto esters has been patented, highlighting the importance of this class of compounds.

Indolizines: A novel method for the synthesis of functionalized indolizines utilizes β,β-difluoro peroxides as fluorinated C2-building blocks in a [3+2] annulation with pyridinium (B92312) ylides. bldpharm.com This approach provides a regioselective route to a variety of substituted indolizines under mild conditions, demonstrating the utility of difluorinated building blocks in constructing complex heterocyclic systems. bldpharm.com

Pyrimidinones (B12756618): Fluorinated pyrimidinones are another class of heterocycles with significant biological activity. The synthesis of 2-arylpyrimidinones can be achieved by reacting an N-alkylamidine with a polyfluoro-β-keto ester. This reaction provides a direct route to these valuable compounds and underscores the potential of this compound as a precursor in such syntheses.

Development of Fluorinated Chiral Architectures

The development of stereoselective methods for the synthesis of fluorinated chiral molecules is a significant area of research, driven by the demand for enantiomerically pure pharmaceuticals.

Asymmetric Synthesis Methodologies

The creation of chiral centers in fluorinated molecules often relies on asymmetric synthesis methodologies. While specific methods employing this compound are not widely reported, general strategies for the asymmetric synthesis of α-quaternary fluorinated β-keto esters have been reviewed. These methods include metal-catalyzed and organocatalyzed approaches for enantioselective fluorination, trifluoromethylation, and trifluoromethylthiolation of 3-oxo esters.

Enantioselective Transformations

Achieving high enantioselectivity in transformations involving fluorinated substrates is a key challenge. Research into the enantioselective reduction of ketones using chiral catalysts provides a framework for potential applications with difluorinated ketones. For example, the use of chiral oxazaborolidine catalysts in the reduction of ketones demonstrates a powerful strategy for obtaining chiral alcohols with high enantiomeric excess. While not directly applied to this compound in the reviewed literature, such catalytic systems offer a promising avenue for its enantioselective reduction.

Contributions to Materials Science Research through Fluorinated Polymer Precursors

The incorporation of fluorine into polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. While the direct application of this compound as a monomer for fluorinated polymers is not well-documented in the available literature, its potential as a precursor for fluorinated monomers is conceivable. The development of novel fluorinated monomers is an active area of research aimed at creating new high-performance materials. The reactivity of the dicarbonyl system in this compound could be exploited to synthesize more complex monomers suitable for polymerization.

Advanced Analytical and Spectroscopic Research Methodologies for Methyl 2,2 Difluoro 3 Oxobutanoate Studies

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is a powerful method for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, dynamics, and environment of the compound.

Advanced NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, are crucial for the in-depth study of reaction mechanisms involving fluorinated compounds like Methyl 2,2-difluoro-3-oxobutanoate. bldpharm.com

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and the connectivity of adjacent atoms. In this compound, the methyl ester protons (OCH₃) and the acetyl protons (CH₃) would exhibit distinct chemical shifts.

¹³C NMR (Carbon-13 NMR): While less sensitive than ¹H NMR, ¹³C NMR provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of the carbonyl carbons, the difluorinated carbon, and the methyl carbons.

¹⁹F NMR (Fluorine-19 NMR): As fluorine has a spin of 1/2 and is 100% abundant, ¹⁹F NMR is a highly sensitive technique for fluorinated organic compounds. It provides information on the number and electronic environment of fluorine atoms. For this compound, a single signal would be expected for the two equivalent fluorine atoms, with coupling to adjacent protons.

The combination of these techniques allows researchers to trace the transformation of reactants to products, identify intermediates, and understand the electronic effects of the fluorine atoms on the reactivity of the molecule. soton.ac.uk

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | ~3.8 (OCH₃) | Singlet | N/A |

| ~2.4 (C(O)CH₃) | Triplet | J(H-F) ≈ 2-3 Hz | |

| ¹³C | ~190 (C=O, ketone) | Triplet | J(C-F) ≈ 25-35 Hz |

| ~165 (C=O, ester) | Triplet | J(C-F) ≈ 25-35 Hz | |

| ~115 (CF₂) | Singlet | N/A | |

| ~53 (OCH₃) | Singlet | N/A | |

| ~25 (C(O)CH₃) | Singlet | N/A | |

| ¹⁹F | -90 to -110 | Quartet | J(F-H) ≈ 2-3 Hz |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Correlational NMR spectroscopy, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides further insight into the connectivity of atoms within a molecule.

COSY: This experiment shows correlations between protons that are coupled to each other, helping to establish the proton-proton connectivity network.

HSQC: This experiment shows correlations between protons and the carbons to which they are directly attached. This is particularly useful for assigning carbon signals in the ¹³C NMR spectrum.

These techniques are invaluable for confirming the structure of this compound and for studying its interactions with other molecules.

High-Resolution Mass Spectrometry in Reaction Analysis and Characterization

High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule with high accuracy and for analyzing the products of a chemical reaction. chemguide.co.uk

In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation can provide a "fingerprint" for the molecule, aiding in its identification. chemguide.co.uk For this compound, common fragmentation pathways would involve:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group. This could lead to the loss of a methoxy (B1213986) radical (•OCH₃) or an acetyl radical (•COCH₃). libretexts.org

Loss of small molecules: Elimination of stable neutral molecules like carbon monoxide (CO) or difluorocarbene (:CF₂).

By analyzing the masses of the fragment ions, the structure of the parent molecule can be deduced. chemguide.co.uk

Table 2: Potential Fragment Ions of this compound in Mass Spectrometry

| m/z | Possible Fragment Ion | Plausible Neutral Loss |

| 119 | [M - OCH₃]⁺ | •OCH₃ |

| 109 | [M - COCH₃]⁺ | •COCH₃ |

| 85 | [M - CF₂CO]⁺ | CF₂CO |

| 69 | [CF₃]⁺ | Not a direct fragment |

| 59 | [COOCH₃]⁺ | •CF₂COCH₃ |

| 43 | [CH₃CO]⁺ | •CF₂COOCH₃ |

Note: The relative abundance of these fragments will depend on the ionization method and energy.

HRMS is also capable of detecting and identifying short-lived intermediates in a chemical reaction. This is achieved by coupling the mass spectrometer to a reaction setup, allowing for real-time analysis of the reaction mixture. This can provide crucial evidence for proposed reaction mechanisms.

Vibrational Spectroscopy in Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.netsigmaaldrich.com These techniques are sensitive to the functional groups present in a molecule and its conformation. utdallas.edu

For this compound, key vibrational modes would include:

C=O stretching: The ester and ketone carbonyl groups will each have a characteristic stretching frequency, typically in the range of 1700-1800 cm⁻¹. The presence of the electron-withdrawing fluorine atoms will likely shift these frequencies to higher wavenumbers.

C-F stretching: The carbon-fluorine bonds will have strong absorption bands in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹.

C-O stretching: The stretching of the ester C-O bonds will also be visible in the fingerprint region.

By analyzing changes in the vibrational spectra under different conditions (e.g., different solvents or temperatures), information about conformational changes and intermolecular interactions, such as hydrogen bonding, can be obtained. researchgate.netsigmaaldrich.com

Chromatographic Method Development for Research-Scale Separations

The successful separation and purification of this compound are paramount for its characterization and use in further research applications. Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are central to achieving high purity and for the analytical determination of the compound. The development of robust chromatographic methods requires careful consideration of the compound's physicochemical properties, including its volatility, polarity, and potential for tautomerism.

A significant challenge in the chromatography of β-keto esters, such as this compound, is the presence of keto-enol tautomerism, which can lead to poor peak shapes and complex chromatograms. chromforum.org The equilibrium between the keto and enol forms can be influenced by the solvent, pH, and temperature, necessitating the optimization of these parameters to achieve sharp, symmetrical peaks. chromforum.org Strategies to address this include adjusting the mobile phase pH, often towards acidic conditions, or increasing the column temperature to accelerate the interconversion rate between tautomers, effectively presenting a single averaged state to the chromatographic system. chromforum.org

For preparative scale separations aimed at isolating the compound for further use, method scalability is a key consideration. Methods developed on analytical columns should be transferable to larger preparative columns with minimal loss of resolution.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound. The selection of the stationary phase is critical for achieving good separation.

Detailed research findings on the GC analysis of closely related fluorinated ketones provide valuable insights. For instance, in the analysis of chiral fluorinated hydroxyketones, a Restek Rtx-1701 column has been successfully employed. amazonaws.com The use of a split injector and a flame ionization detector (FID) is common. A temperature gradient is often necessary to ensure the efficient elution of the compound while maintaining good peak shape.

| Parameter | Value | Reference |

| Column | Restek Rtx-1701 (30m x 320µm, 1µm film thickness) | amazonaws.com |

| Injector | Split (10:1) | amazonaws.com |

| Carrier Gas | Helium | amazonaws.com |

| Inlet Temperature | 275°C | amazonaws.com |

| Detector | Flame Ionization Detector (FID) | amazonaws.com |

| Detector Temperature | 275°C | amazonaws.com |

| Oven Program | 200°C hold for 2 min, ramp to 275°C at 25°C/min, hold for 1 min | amazonaws.com |

This table presents a typical GC method for a related fluorinated ketone, which can serve as a starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for both analytical and preparative separations of this compound. The choice between normal-phase and reversed-phase chromatography depends on the specific separation goals.

Reversed-Phase HPLC: Reversed-phase HPLC (RP-HPLC) is commonly the first choice for the separation of moderately polar organic compounds. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). The addition of an acid, like formic acid or trifluoroacetic acid, to the mobile phase is often necessary to suppress the ionization of any acidic protons and to improve peak shape. chromatographyonline.com

For compounds prone to tautomerism, mixed-mode columns that combine reversed-phase and ion-exchange functionalities can offer superior peak shapes and resolution. chromforum.org

| Parameter | Typical Conditions |

| Column | C18, C8, or Mixed-Mode |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |

| Detection | UV (e.g., 210 nm) |

| Temperature | Ambient or elevated (e.g., 40°C) |

This table outlines common starting conditions for the RP-HPLC analysis of β-keto esters.

Chiral HPLC: For the separation of enantiomers, which is crucial if the compound is synthesized as a racemic mixture and chiral purity is required, chiral HPLC is the method of choice. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used.

In the separation of chiral trifluoromethyl hydroxyketones, a Chiralcel OJ-H column with a mobile phase of 10% methanol in heptane (B126788) has been shown to be effective. amazonaws.com

| Parameter | Value | Reference |

| Column | Chiralcel OJ-H | amazonaws.com |

| Mobile Phase | 10% Methanol in Heptane | amazonaws.com |

| Flow Rate | 1 mL/min | amazonaws.com |

| Detection | UV at 210 nm | amazonaws.com |

This table provides an example of a chiral HPLC method for a structurally similar fluorinated ketone, which can be adapted for this compound.

In-depth Computational and Theoretical Chemistry Studies of this compound Remain Largely Unexplored

Despite the growing interest in fluorinated organic compounds for their unique chemical and physical properties, a comprehensive review of publicly available scientific literature reveals a notable absence of in-depth computational and theoretical chemistry studies specifically focused on this compound. While extensive research exists on related fluoro-organic molecules and the application of computational methods in chemistry, dedicated studies on the quantum chemical properties, conformational landscapes, and reaction mechanisms of this particular compound are not readily found.

This scarcity of specific research means that a detailed analysis according to the requested scientific outline—covering Density Functional Theory (DFT) applications, frontier molecular orbital analysis, rotational isomerism, stable conformer prediction, and computational modeling of reaction mechanisms—cannot be constructed at this time. The generation of thorough, informative, and scientifically accurate content, including data tables and detailed research findings, is contingent on the existence of such primary research.

General principles of computational chemistry can provide a theoretical framework for how such studies might be conducted. For instance, DFT would be a powerful tool to calculate the molecule's electronic structure and properties. Frontier molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into its reactivity. Conformational analysis would be crucial to understanding the molecule's three-dimensional structure and the energy differences between its various spatial arrangements (rotational isomers).

However, without specific published data for this compound, any discussion would remain purely hypothetical and would not meet the requirements for a scientifically rigorous and accurate article based on established research. Further computational research is needed to elucidate the specific molecular and electronic characteristics of this compound.

Computational and Theoretical Chemistry Studies of Methyl 2,2 Difluoro 3 Oxobutanoate

Computational Modeling of Reaction Mechanisms and Transition States

Energetic Profiling of Reaction Pathways

Computational chemistry provides powerful tools to investigate the mechanisms and energetics of chemical reactions. For Methyl 2,2-difluoro-3-oxobutanoate, density functional theory (DFT) calculations can be employed to map out the potential energy surface for its various possible reactions, such as cycloadditions or decompositions. These calculations help in identifying transition states and intermediates along a reaction coordinate.

The energetic profiling of a reaction pathway involves determining the relative energies of reactants, transition states, intermediates, and products. This information is crucial for understanding the feasibility and kinetics of a reaction. For instance, in a hypothetical reaction involving this compound, computational studies can elucidate whether the reaction proceeds through a concerted or a stepwise mechanism by locating the relevant stationary points on the potential energy surface. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. A lower activation energy implies a faster reaction.

For example, in the study of cycloaddition reactions, computational methods can predict the regioselectivity and stereoselectivity by comparing the activation barriers of different possible pathways. imist.manih.gov The analysis of the Gibbs free energies of the reaction pathways can determine the thermodynamic stability of the products. mdpi.com

A representative, hypothetical energetic profile for a reaction of this compound is presented in the table below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.4 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -12.7 |

This table is illustrative and does not represent experimental data.

Solvent Effects on Reactivity and Tautomerism

The solvent in which a reaction is carried out can significantly influence its rate, selectivity, and even the position of chemical equilibria. Computational models can simulate these solvent effects to provide a deeper understanding of the underlying molecular interactions. For this compound, which can exist in keto-enol tautomeric forms, the choice of solvent can affect the equilibrium between these tautomers.

Continuum solvent models, such as the Polarizable Continuum Model (PCM), are often used to account for the bulk effects of the solvent. liverpool.ac.uk In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. By performing calculations in the presence of different solvent models, it is possible to predict how the polarity of the solvent will affect the stability of the keto and enol forms of this compound. Generally, polar solvents are expected to stabilize the more polar tautomer.

The influence of the solvent on reaction rates can also be assessed by calculating the activation energies in different solvent environments. The stabilization or destabilization of the transition state relative to the reactants by the solvent will determine whether the reaction is accelerated or decelerated. For example, an increase in solvent polarity can lead to a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength, indicating changes in the electronic structure of the molecule in its ground and excited states. nih.govnih.gov

The following table illustrates hypothetical relative energies of the keto and enol tautomers of this compound in different solvents.

| Solvent | Dielectric Constant | Relative Energy of Enol Form (kcal/mol) |

| Cyclohexane | 2.0 | 0.0 |

| Dichloromethane | 9.1 | -1.5 |

| Acetonitrile (B52724) | 37.5 | -3.2 |

| Water | 78.4 | -5.1 |

This table is illustrative and does not represent experimental data.

Prediction of Spectroscopic Parameters

Theoretical ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts can provide valuable support in the assignment of experimental spectra and in confirming the proposed structure of a molecule. For this compound, quantum chemical methods can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. liverpool.ac.uk These calculations are typically performed using DFT with an appropriate basis set. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR.

The accuracy of the predicted chemical shifts can be improved by considering factors such as molecular geometry, conformational averaging, and solvent effects. nih.gov Comparing the calculated chemical shifts with the experimental values can help to confirm the correct structure among several possibilities.

A hypothetical comparison of calculated and experimental NMR chemical shifts for this compound is shown in the table below.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (CH₃-C=O) | 2.45 | 2.42 |

| ¹H (O-CH₃) | 3.85 | 3.81 |

| ¹³C (CH₃-C=O) | 28.1 | 27.8 |

| ¹³C (O-CH₃) | 53.2 | 52.9 |

| ¹³C (CF₂) | 115.6 | 115.2 |

| ¹³C (C=O, keto) | 195.3 | 194.9 |

| ¹³C (C=O, ester) | 164.5 | 164.1 |

| ¹⁹F | -110.2 | -109.8 |

This table is illustrative and does not represent experimental data.

Simulated Vibrational Spectra

Quantum chemical calculations, primarily using DFT, can be used to compute the harmonic vibrational frequencies of this compound. The calculated frequencies are often scaled by an empirical factor to better match the experimental values, as the harmonic approximation tends to overestimate the frequencies.

The output of these calculations includes the vibrational frequencies and the corresponding IR intensities or Raman activities. This information can be used to generate a simulated spectrum that can be directly compared with the experimental one. This comparison helps in assigning the observed bands to specific stretching, bending, and torsional modes of the molecule. nih.govnih.gov

A hypothetical set of calculated vibrational frequencies and their assignments for this compound is presented in the table below.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 3050 | 2928 | C-H stretch (methyl) |

| 1820 | 1747 | C=O stretch (ester) |

| 1785 | 1714 | C=O stretch (keto) |

| 1250 | 1200 | C-F stretch |

| 1180 | 1133 | C-O stretch |

| 950 | 912 | C-C stretch |

This table is illustrative and does not represent experimental data.

Biochemical Research Contexts of Fluorinated Oxobutanoates Mechanistic Studies, Excluding Biological Activity/clinical Relevance

Investigation of Enzyme-Substrate Interactions with Fluorinated Analogues

The use of fluorinated substrate analogues is a well-established strategy for probing the intricacies of enzyme active sites and catalytic mechanisms. By replacing hydrogen atoms with fluorine, researchers can systematically modify the electronic and steric properties of a substrate and observe the resulting effects on enzyme binding and catalysis.

The recognition of a substrate by an enzyme is a highly specific process governed by a complementary network of interactions within the enzyme's active site. The introduction of fluorine into a substrate analogue like methyl 2,2-difluoro-3-oxobutanoate can influence these interactions in several ways. The electronegativity of the fluorine atoms creates a more polarized C-F bond compared to a C-H bond, potentially altering dipole-dipole interactions and hydrogen bonding with active site residues.

Studies on fluoroacetyl-CoA thioesterase (FlK) have revealed that the enzyme exhibits a remarkable specificity for its fluorinated substrate over the non-fluorinated acetyl-CoA. nih.gov This selectivity appears to be driven not only by the increased polarization from the fluorine substitution but also by specific molecular recognition of the fluorine atom itself within the active site, which is crucial for both the formation and breakdown of the acyl-enzyme intermediate. nih.gov This suggests that an enzyme interacting with this compound might possess a binding pocket that favorably accommodates the fluorinated moiety, potentially through interactions with specific amino acid side chains.

The presence of fluorine atoms, particularly at the α-position to a carbonyl group as in this compound, significantly increases the electrophilicity of the carbonyl carbon. nih.gov This enhanced electrophilicity makes the carbonyl group more susceptible to nucleophilic attack by amino acid residues in the enzyme's active site, such as the hydroxyl group of a serine or the thiol group of a cysteine. nih.govnih.gov

This increased reactivity can lead to the formation of a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction. nih.govresearchgate.net By forming this stabilized adduct, fluorinated ketones can act as potent enzyme inhibitors, effectively trapping the enzyme in an inactive state. nih.govresearchgate.net This "transition state analogue" inhibition provides a powerful method for studying the geometry and electronic environment of the enzyme's active site during catalysis. nih.gov For example, trifluoromethyl and difluoromethyl ketones are known to serve as transition state analog inhibitors of serine proteases. researchgate.net

Mechanistic Studies of Fluorinated Compound Transformations in Model Biochemical Systems

Beyond studying static enzyme-substrate interactions, fluorinated compounds are instrumental in elucidating the dynamic processes of enzymatic transformations. The unique properties of fluorine can be exploited to probe cofactor dependencies and to trap otherwise transient reactive intermediates.

Many enzymatic reactions require the assistance of non-protein chemical compounds called cofactors. In the case of enzymes that act on keto acids, cofactors such as pyridoxal (B1214274) phosphate (B84403) (PLP) and thiamine (B1217682) diphosphate (B83284) (TPP) are often involved. researchgate.netwikipedia.org

For instance, transaminases, which are PLP-dependent enzymes, have been shown to catalyze the hydrodefluorination of α-fluoroketones. researchgate.netwhiterose.ac.uk The proposed mechanism involves the formation of a ketimine adduct between the α-fluoroketone and the pyridoxamine (B1203002) (PMP) form of the cofactor, followed by isomerization and the elimination of a fluoride (B91410) ion. whiterose.ac.uk This promiscuous activity of transaminases highlights how a fluorinated substrate can be used to uncover novel enzymatic capabilities. In a hypothetical interaction with an appropriate enzyme, this compound could similarly undergo a cofactor-dependent transformation, providing insights into the role of the cofactor in activating the substrate and facilitating catalysis. The non-fluorinated analogue, 3-methyl-2-oxobutanoate, is a known substrate for dehydrogenase complexes that utilize thiamine diphosphate. wikipedia.orgebi.ac.uk

A significant challenge in studying enzyme mechanisms is the fleeting nature of reactive intermediates. The strategic placement of fluorine atoms in a substrate can stabilize these intermediates, allowing for their detection and characterization. nih.gov

Fluorinated ketones have been effectively used as trapping reagents for reactive species. organic-chemistry.org In the context of enzyme catalysis, the formation of a covalent adduct between a fluorinated ketone and an active site nucleophile is a prime example of trapping a key intermediate. nih.gov For example, 2-deoxy-2-fluorosugars have been used to trap covalent glycosyl-enzyme intermediates in glycosidases, providing a snapshot of the enzyme in action. researchgate.netnih.gov The stability of the trapped intermediate is enhanced by the presence of the fluorine atom, which destabilizes the transition state for its breakdown. researchgate.net Similarly, the interaction of this compound with a suitable enzyme could lead to the formation of a stable hemiketal or other covalent intermediate, which could then be studied using techniques like X-ray crystallography or NMR spectroscopy to reveal the precise nature of the enzyme-substrate interaction at a critical point in the catalytic cycle.

Future Research Directions and Emerging Perspectives on Methyl 2,2 Difluoro 3 Oxobutanoate

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, AI-Driven Synthesis)

Flow Chemistry: The production of Methyl 2,2-difluoro-3-oxobutanoate and its subsequent transformations could be significantly enhanced through the adoption of flow chemistry. This technology utilizes continuous-flow reactors, which offer superior control over reaction parameters such as temperature, pressure, and stoichiometry compared to traditional batch methods. thieme-connect.de The enhanced safety profile of flow reactors is particularly advantageous when handling potentially energetic or hazardous reagents common in fluorination chemistry. Researchers have successfully employed flow chemistry for the synthesis of related fluorinated compounds, such as 2,5-dichlorophenyl trifluoromethyl ketone, demonstrating substantial improvements in yield and reduction in reaction time compared to batch processes. thieme-connect.de Adapting these principles could lead to a more efficient, scalable, and safer on-demand production of this compound.

| Technology | Application to this compound | Potential Benefits |

| Flow Chemistry | Continuous and controlled synthesis of the compound and its derivatives. | Improved safety, higher yields, scalability, and process control. thieme-connect.de |

| AI-Driven Synthesis | Automated planning of synthetic routes and robotic execution of reactions. | Accelerated discovery of new reactions, rapid optimization, and increased research productivity. youtube.comnih.gov |

Exploration of Novel Reactivity Patterns

While the ketone and ester groups of this compound are expected to undergo classical transformations, the presence of the gem-difluoro moiety at the α-position opens the door to unique and underexplored reactivity.

Future research could investigate the potential for this compound to serve as a precursor to difluorocarbene or related reactive intermediates. researchgate.net For instance, studies on methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) have shown it to be an effective source of difluorocarbene for creating difluorocyclopropanes, which are valuable motifs in medicinal chemistry. researchgate.net It is conceivable that under specific thermal or photochemical conditions, this compound could undergo transformations that lead to the formation of a difluorinated reactive species capable of participating in cycloadditions or other C-C bond-forming reactions.

Furthermore, there is significant potential in utilizing this compound for the synthesis of complex fluorinated heterocycles. Structurally similar fluorinated building blocks are routinely used in cycloaddition reactions to produce valuable scaffolds like trifluoromethyl-pyrazoles. bibliomed.orgnih.govresearchgate.net Exploring the [3+2] cycloaddition reactions of derivatives of this compound with various dipolarophiles could yield a diverse range of novel, poly-functionalized heterocyclic compounds with potential applications in pharmacology and agrochemistry. nih.gov

Development of Next-Generation Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry, agrochemistry, and materials science to modulate properties such as metabolic stability, lipophilicity, and biological activity. sigmaaldrich.comossila.com It is estimated that fluorinated compounds constitute a significant portion of newly approved drugs and top-selling agrochemicals. sigmaaldrich.com

This compound is a platform molecule that can be strategically modified to generate a host of new, value-added fluorinated building blocks. The existing functional groups provide multiple handles for chemical elaboration:

The Ketone Group: Can be reduced to a secondary alcohol, transformed into an amine via reductive amination, or used in olefination reactions to introduce new carbon substituents.

The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into a variety of amides.

Each of these simple transformations would generate a new difluorinated building block, carrying the crucial gem-difluoro motif into a different chemical context. For example, the corresponding amino alcohol or amino acid derivatives could be valuable precursors for synthesizing fluorinated peptides or complex drug molecules. This approach of derivatizing a core structure is a powerful strategy for expanding the available chemical space for drug discovery and materials science.

| Parent Compound | Transformation | Resulting Building Block | Potential Application Area |

| This compound | Ketone Reduction | Methyl 2,2-difluoro-3-hydroxybutanoate | Chiral synthesis, polyesters |

| This compound | Reductive Amination | Methyl 3-amino-2,2-difluorobutanoate | Fluorinated amino acid synthesis |

| This compound | Ester Hydrolysis | 2,2-difluoro-3-oxobutanoic acid | Synthesis of diverse esters and amides |

| This compound | Ester Reduction | 2,2-difluoro-1,3-butanediol | Polymer and ligand synthesis |

Q & A

Q. What are the key physical and spectral properties of Methyl 2,2-difluoro-3-oxobutanoate essential for its identification in research settings?

Answer: this compound (C₅H₆F₂O₃) has a molecular weight of 166.12 g/mol ( ). Key physical properties include:

- Density : 1.194 g/cm³

- Boiling Point : 161.2°C at 760 mmHg

- Flash Point : 50.5°C

- Vapor Pressure : 2.3 mmHg at 25°C ().

Spectral characterization involves:

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?

Answer: Synthesis typically involves esterification of 2,2-difluoro-3-oxobutanoic acid with methanol under acidic catalysis. Critical optimization parameters include:

- Solvent Choice : Non-polar solvents (e.g., toluene) improve reactant solubility and reduce side reactions ().

- Temperature : Elevated temperatures (~60°C) enhance reaction rates but require monitoring to avoid thermal degradation ().

- Catalyst : Use of H₂SO₄ or p-toluenesulfonic acid accelerates ester formation ().

Q. How can researchers distinguish this compound from structurally similar esters (e.g., ethyl analogs) during characterization?

Answer:

- Mass Spectrometry (MS) : The molecular ion peak at m/z 166 confirms the molecular weight ().

- NMR : Two equivalent fluorine atoms produce a singlet near -100 ppm, distinct from mono- or trifluoro analogs ().

- Chromatography : Reverse-phase HPLC with UV detection at 210–220 nm (ketone absorption) ensures purity ().

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Q. What are the primary applications of this compound as a synthetic intermediate?

Answer:

- Building Block : Used in synthesizing fluorinated β-ketoesters for drug discovery (e.g., antidiabetic or anticancer agents) ().

- Cross-Coupling Reactions : Serves as a substrate in decarboxylative couplings to form C–C bonds ().

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing this compound derivatives?

Answer:

- Control Experiments : Compare spectra with authentic standards or computational predictions (e.g., DFT calculations for shifts) ().

- Solvent Effects : Record NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or aggregation artifacts ().

- Statistical Validation : Apply principal component analysis (PCA) to differentiate signal noise from structural variations ().

Q. What mechanistic insights guide the design of substitution reactions involving this compound?

Answer:

- Nucleophile Reactivity : Strong nucleophiles (e.g., Grignard reagents) attack the ketone, while weaker ones (e.g., amines) target the ester carbonyl ().

- Fluorine Electronic Effects : The electron-withdrawing difluoro group activates the α-carbon for enolate formation, enabling alkylation or aldol reactions ().

Q. What in vitro assays are recommended to evaluate the potential antimicrobial or anticancer activity of this compound derivatives?

Answer:

- Antimicrobial : Broth microdilution assays (e.g., MIC determination against E. coli or S. aureus) ().

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity ().

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases or proteases) using fluorogenic substrates ().

Q. How can reaction yields be improved in large-scale syntheses of this compound?

Answer:

- Process Optimization :

- Workup Strategies : Liquid-liquid extraction with ethyl acetate improves recovery of polar intermediates ().

Q. What computational tools are effective for predicting the reactivity and stability of this compound in novel reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.